molecular formula C22H25N3O4S B11236956 N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4,5-trimethylbenzenesulfonamide

N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B11236956
M. Wt: 427.5 g/mol
InChI Key: JLHWIMCSQWFLQX-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridazine ring substituted with a methoxyphenyl group, linked through an ethyl chain to a trimethylbenzene sulfonamide moiety

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C22H25N3O4S/c1-15-13-17(3)21(14-16(15)2)30(26,27)23-11-12-29-22-10-9-20(24-25-22)18-5-7-19(28-4)8-6-18/h5-10,13-14,23H,11-12H2,1-4H3

InChI Key

JLHWIMCSQWFLQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via nucleophilic aromatic substitution reactions, where a methoxy-substituted benzene reacts with the pyridazine ring.

    Linking the Ethyl Chain: The ethyl chain is attached through etherification reactions, often using ethylene oxide or similar reagents.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazine ring or the sulfonamide group, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The methoxyphenyl and pyridazine moieties may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZAMIDE
  • N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)CYCLOHEXANECARBOXAMIDE

Uniqueness

  • The presence of the trimethylbenzene sulfonamide moiety distinguishes this compound from its analogs, potentially enhancing its biological activity and specificity.
  • The combination of the methoxyphenyl and pyridazine groups provides unique structural features that may contribute to its distinct chemical and biological properties.

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